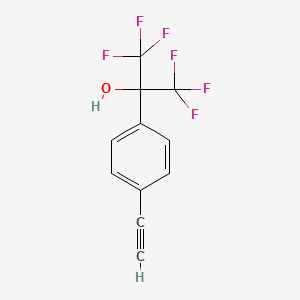
1-(propan-2-yl)-1H-1,2,3-triazole-4-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Propan-2-yl)-1H-1,2,3-triazole-4-thiol is an organic compound belonging to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. This compound is characterized by the presence of a thiol group (-SH) attached to the fourth position of the triazole ring and an isopropyl group attached to the first position. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(propan-2-yl)-1H-1,2,3-triazole-4-thiol typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition. This reaction is often catalyzed by copper(I) ions (CuAAC - Copper-catalyzed Azide-Alkyne Cycloaddition). The reaction conditions generally include the use of a solvent such as dimethyl sulfoxide (DMSO) or acetonitrile, and a base like triethylamine to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.
化学反应分析
Types of Reactions: 1-(Propan-2-yl)-1H-1,2,3-triazole-4-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding triazole-thiol.
Substitution: The thiol group can participate in nucleophilic substitution reactions to form thioethers.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) in the presence of a base.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Triazole-thiol.
Substitution: Thioethers.
科学研究应用
1-(Propan-2-yl)-1H-1,2,3-triazole-4-thiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as enzyme inhibitors.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors.
作用机制
The mechanism of action of 1-(propan-2-yl)-1H-1,2,3-triazole-4-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. This compound may also interact with metal ions, affecting metalloproteins and enzymes that require metal cofactors for their activity.
相似化合物的比较
1H-1,2,3-Triazole-4-thiol: Lacks the isopropyl group, making it less hydrophobic.
1-(Methyl)-1H-1,2,3-triazole-4-thiol: Contains a methyl group instead of an isopropyl group, affecting its steric and electronic properties.
1-(Phenyl)-1H-1,2,3-triazole-4-thiol: Contains a phenyl group, which significantly alters its chemical behavior and biological activity.
Uniqueness: 1-(Propan-2-yl)-1H-1,2,3-triazole-4-thiol is unique due to the presence of the isopropyl group, which enhances its hydrophobicity and may influence its interaction with biological targets. This structural feature can affect the compound’s solubility, reactivity, and overall biological activity, making it a valuable compound for various applications.
属性
分子式 |
C5H9N3S |
|---|---|
分子量 |
143.21 g/mol |
IUPAC 名称 |
1-propan-2-yltriazole-4-thiol |
InChI |
InChI=1S/C5H9N3S/c1-4(2)8-3-5(9)6-7-8/h3-4,9H,1-2H3 |
InChI 键 |
BCFUGMYEYLHLCX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N1C=C(N=N1)S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Chloro-1-[3-(dimethylamino)phenyl]ethan-1-onehydrochloride](/img/structure/B13577545.png)
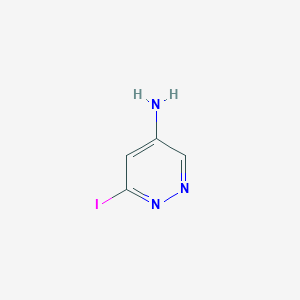
![Methyl 5-amino-6,7,8,9-tetrahydro-5h-benzo[7]annulene-5-carboxylate](/img/structure/B13577558.png)
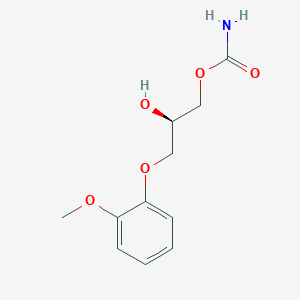
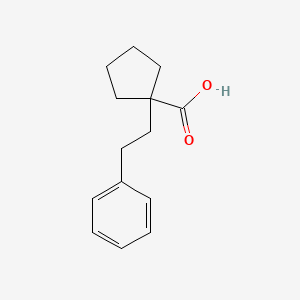
![1-{5,8-Dioxaspiro[3.5]nonan-6-yl}methanaminehydrochloride](/img/structure/B13577584.png)
![5-[(3-Chloro-4-fluorophenyl)methyl]-1,3-thiazol-2-aminehydrochloride](/img/structure/B13577587.png)

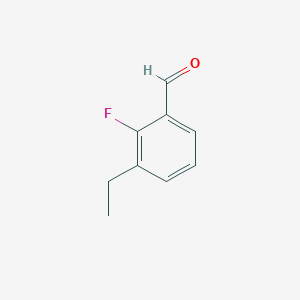

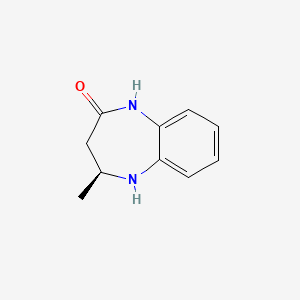
![{1-Aminospiro[2.2]pentan-1-yl}methanolhydrochloride](/img/structure/B13577640.png)
